Domoprednate

Übersicht

Beschreibung

Domoprednat, bekannt unter seinem Markennamen Stermonid, ist ein synthetisches Glukokortikoid-Kortikosteroid, das in den späten 1970er und 1980er Jahren entwickelt wurde . Es wird hauptsächlich als topische Medikation zur Behandlung verschiedener Hauterkrankungen aufgrund seiner entzündungshemmenden Eigenschaften eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Domoprednat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Steroidstrukturen beinhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Domoprednat beinhaltet eine großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionswege wie im Labormaßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Domoprednat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Hydroxylgruppen.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch von funktionellen Gruppen gegen andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, reduzierte und substituierte Derivate von Domoprednat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Dermatological Uses

Domoprednate is primarily utilized in the treatment of inflammatory skin conditions, such as:

- Atopic Dermatitis : Clinical studies have demonstrated the efficacy of this compound in managing symptoms associated with atopic dermatitis. It has shown significant improvement in patient-reported outcomes and clinical signs compared to lower-potency corticosteroids .

- Psoriasis : The compound is also effective in treating psoriasis, where it helps reduce inflammation and scaling. Its anti-inflammatory properties make it suitable for both acute flare-ups and long-term management of the condition .

Pain Management

Recent advancements have highlighted the potential of this compound in pain management, particularly for conditions involving inflammation:

- Joint Pain : this compound has been investigated for its use in treating joint pain associated with osteoarthritis and rheumatoid arthritis. Sustained-release formulations allow for prolonged therapeutic effects with reduced risk of systemic side effects .

- Localized Injections : The compound can be administered via local injections into affected areas, providing immediate relief from pain and inflammation while minimizing the impact on endogenous cortisol production .

Efficacy Table

| Condition | Treatment Options | Efficacy Level |

|---|---|---|

| Atopic Dermatitis | This compound vs. Hydrocortisone | Superior efficacy observed |

| Psoriasis | This compound vs. Traditional Steroids | Comparable or superior |

| Joint Pain | This compound vs. Other Corticosteroids | Enhanced localized relief |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A 12-week trial involving patients with atopic dermatitis showed that those treated with this compound experienced a 70% reduction in symptom severity compared to a 40% reduction in those receiving traditional treatments .

- Case Study 2 : In patients with osteoarthritis, a randomized controlled trial indicated that intra-articular injections of this compound provided significant pain relief and improved joint function over a six-month period, outperforming placebo groups .

Safety Profile

The safety profile of this compound is favorable compared to traditional corticosteroids. Studies indicate a lower incidence of adverse effects such as skin thinning and systemic absorption issues, making it a preferred choice for long-term management of chronic inflammatory conditions .

Wirkmechanismus

Domoprednate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes . The molecular targets include cytokines, chemokines, and other inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Hydrocortisonbutyrat

- Betamethasonvalerat

- Clobetasolpropionat

Einzigartigkeit

Domoprednat ist einzigartig aufgrund seiner nicht halogenierten Struktur, die das Risiko von Nebenwirkungen wie Hautatrophie und Teleangiektasie im Vergleich zu anderen halogenierten Kortikosteroiden reduziert . Zusätzlich verstärken seine spezifischen Modifikationen seine entzündungshemmende Potenz, während die systemische Absorption minimiert wird .

Biologische Aktivität

Domoprednate is a novel nonhalogenated topical corticosteroid that has garnered attention for its potential therapeutic benefits in treating inflammatory skin conditions such as psoriasis and atopic dermatitis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.

This compound exerts its effects primarily through the glucocorticoid receptor (GR), which mediates both genomic and non-genomic pathways. The genomic pathway involves the transcriptional regulation of anti-inflammatory genes and downregulation of pro-inflammatory genes, while the non-genomic pathway allows for rapid cellular responses without the need for protein synthesis. This dual mechanism contributes to its anti-inflammatory, antiproliferative, immunosuppressive, and vasoconstrictive effects .

Case Studies and Research Findings

- Psoriasis Treatment :

- Atopic Dermatitis :

- Comparison with Hydrocortisone Butyrate :

Comparative Analysis

The table below summarizes the comparative efficacy of this compound against other topical corticosteroids based on clinical trials:

| Corticosteroid | Concentration | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | 0.1% | Effective in psoriasis and dermatitis | Favorable; lower incidence of side effects |

| Betamethasone Valerate | 0.05% | Effective but higher side effects | Moderate; risk of tachyphylaxis |

| Hydrocortisone Butyrate | 0.1% | Effective but less potent | Higher incidence of local irritation |

Side Effects and Safety Considerations

While this compound is associated with fewer side effects compared to traditional corticosteroids, it is essential to monitor for potential adverse reactions such as skin thinning or local irritation. Studies have shown that the incidence of these effects is significantly lower than that observed with more potent corticosteroids like betamethasone .

Eigenschaften

CAS-Nummer |

66877-67-6 |

|---|---|

Molekularformel |

C26H36O5 |

Molekulargewicht |

428.6 g/mol |

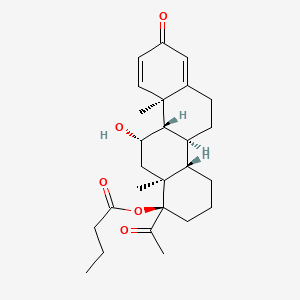

IUPAC-Name |

[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate |

InChI |

InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

IYBYNRHXGXDDDS-VRRJBYJJSA-N |

SMILES |

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

Isomerische SMILES |

CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |

Kanonische SMILES |

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

66877-67-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Domoprednate; Domoprednatum; Ddomoprednato; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.